molecular formula C15H20N2O5 B12747269 Dimethyl (1-benzoyl-2,2-dimethylhydrazino)butanedioate CAS No. 96804-16-9

Dimethyl (1-benzoyl-2,2-dimethylhydrazino)butanedioate

Cat. No.: B12747269
CAS No.: 96804-16-9
M. Wt: 308.33 g/mol
InChI Key: GSYFBKFCSMDHBF-UHFFFAOYSA-N
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Description

Dimethyl (1-benzoyl-2,2-dimethylhydrazino)butanedioate is an organic compound with the molecular formula C15H20N2O5 It is a derivative of butanedioic acid and features a benzoyl group attached to a dimethylhydrazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (1-benzoyl-2,2-dimethylhydrazino)butanedioate typically involves the reaction of dimethylhydrazine with benzoyl chloride, followed by esterification with butanedioic acid. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the desired product. For instance, the reaction can be carried out in anhydrous methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1-benzoyl-2,2-dimethylhydrazino)butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., yellow mercuric oxide), alkyl halides (e.g., propargyl bromide, allyl bromide), and bases (e.g., NaOH). The reactions are typically carried out in solvents like methanol under controlled temperatures to ensure optimal yields.

Major Products

Mechanism of Action

The mechanism of action of dimethyl (1-benzoyl-2,2-dimethylhydrazino)butanedioate involves its interaction with specific molecular targets and pathways. The compound’s hydrazino moiety can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo oxidation and substitution reactions allows it to modulate the activity of enzymes and other proteins involved in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (1-benzoyl-2,2-dimethylhydrazino)butanedioate is unique due to its combination of a benzoyl group, dimethylhydrazino moiety, and butanedioate ester

Properties

CAS No.

96804-16-9

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

dimethyl 2-[benzoyl(dimethylamino)amino]butanedioate

InChI

InChI=1S/C15H20N2O5/c1-16(2)17(14(19)11-8-6-5-7-9-11)12(15(20)22-4)10-13(18)21-3/h5-9,12H,10H2,1-4H3

InChI Key

GSYFBKFCSMDHBF-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(C(CC(=O)OC)C(=O)OC)C(=O)C1=CC=CC=C1

Origin of Product

United States

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